molecular formula C9H11B B1281033 1-(Bromomethyl)-4-ethylbenzene CAS No. 57825-30-6

1-(Bromomethyl)-4-ethylbenzene

Cat. No.: B1281033
CAS No.: 57825-30-6
M. Wt: 199.09 g/mol
InChI Key: YYPPFEKHXPADAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-4-ethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of benzene, where a bromomethyl group (-CH2Br) and an ethyl group (-C2H5) are attached to the benzene ring

Preparation Methods

Principal Synthetic Routes Overview

The preparation of 1-(Bromomethyl)-4-ethylbenzene primarily relies on selective bromination of the benzylic position of 4-ethyltoluene. Several methodologies have been developed to achieve this transformation with varying degrees of efficiency and selectivity.

Strategic Approaches to Synthesis

The main synthetic strategies for preparing this compound include:

  • Selective radical bromination at the benzylic position using N-bromosuccinimide (NBS)
  • Direct bromination with molecular bromine under controlled conditions
  • Two-step bromination-debromination sequences for enhanced selectivity
  • High-temperature bromination protocols for deactivated substrates

Radical Benzylic Bromination Using N-Bromosuccinimide

The most common and efficient method for preparing this compound involves the selective radical bromination of 4-ethyltoluene using N-bromosuccinimide (NBS).

Reaction Mechanism

The mechanism of NBS-mediated benzylic bromination proceeds through a radical pathway, which explains its high selectivity for the benzylic position:

  • Initiation: Homolytic cleavage of the N-Br bond in NBS produces bromine radicals and succinimidyl radicals
  • Propagation:
    • The bromine radical selectively abstracts a hydrogen atom from the benzylic position of 4-ethyltoluene
    • The resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring
    • The benzylic radical reacts with molecular bromine (produced in situ) to form this compound

The selective bromination at the benzylic position occurs because the benzylic C-H bonds are significantly weaker than other C-H bonds in the molecule due to resonance stabilization of the resulting radical.

Optimized Reaction Conditions

The typical reaction conditions for the NBS-mediated synthesis of this compound include:

  • Solvent: Carbon tetrachloride (CCl₄) or other non-polar solvents
  • Initiator: Light (typically UV) or radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN)
  • Temperature: Reflux conditions (typically 76-80°C for CCl₄)
  • Reagent ratios: Typically 1:1 to 1:1.1 molar ratio of 4-ethyltoluene to NBS
  • Reaction time: 3-6 hours, until complete consumption of starting material

Experimental Procedure

A representative procedure for the synthesis of this compound using NBS involves:

  • To a solution of 4-ethyltoluene (10.0 g, 83.2 mmol) in carbon tetrachloride (100 mL) in a round-bottomed flask equipped with a reflux condenser, add N-bromosuccinimide (14.8 g, 83.2 mmol) and benzoyl peroxide (0.20 g, 0.83 mmol).
  • Irradiate the mixture with a 150W tungsten lamp while refluxing for 4 hours.
  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
  • Wash the filtrate with saturated sodium bicarbonate solution (2 × 50 mL) and brine (50 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or distillation under reduced pressure.

This procedure typically yields this compound in 85-90% yield with >95% purity.

Direct Bromination with Molecular Bromine

An alternative approach for preparing this compound involves direct bromination using molecular bromine under catalyzed conditions.

Reaction Mechanism

This method relies on the electrophilic character of bromine in the presence of Lewis acid catalysts or under thermal conditions:

  • The catalyst or elevated temperature promotes partial homolysis of the Br-Br bond
  • The resulting reactive bromine species selectively attacks the benzylic position
  • Loss of a proton generates the benzylic bromide product

Optimized Reaction Conditions

Effective reaction conditions for direct bromination include:

  • Reagents: Molecular bromine (Br₂) and Lewis acid catalysts (e.g., FeBr₃, AlCl₃)
  • Temperature: 180-210°C for uncatalyzed reactions, 40-60°C for catalyzed processes
  • Solvents: Typically solvent-free for high-temperature processes; dichloromethane or carbon tetrachloride for catalyzed reactions
  • Catalyst loading: 1-5 mol% for Lewis acid catalysts
  • Addition rate: Controlled, dropwise addition of bromine to maintain selectivity

Experimental Data

Table 1 presents comparative data for direct bromination methods applied to the synthesis of benzylic bromides similar to this compound.

Table 1: Performance Parameters for Direct Bromination Methods

Method Temperature (°C) Catalyst Addition Time (h) Yield (%) Selectivity (%) Ref.
High-temperature bromination 210 None 5 80-85 >90
Lewis acid-catalyzed 49-54 H₂SO₄ 1.8-3.5 96.15-96.70 >95
Controlled Br₂ addition 50-52 H₂SO₄ 2.5-3.0 96.26-96.38 >98

The data demonstrates that controlled addition of bromine in the presence of sulfuric acid catalyst achieves excellent yields (>96%) and high selectivity for benzylic bromination.

Two-Step Bromination-Debromination Method

For challenging substrates or when extremely high selectivity is required, a two-step bromination-debromination sequence can be employed to prepare this compound.

Methodology Overview

This approach involves:

  • Initial polybromination using excess NBS to generate di- or tri-brominated intermediates
  • Selective debromination using diethyl phosphite and N,N-diisopropylethylamine to reduce to the mono-brominated product

Reaction Conditions

The optimized conditions for this method include:

Step 1 (Polybromination):

  • Reagents: Excess NBS (2-3 equivalents)
  • Solvent: Carbon tetrachloride
  • Temperature: Reflux conditions
  • Initiator: Benzoyl peroxide or AIBN
  • Reaction time: 4-6 hours

Step 2 (Selective Debromination):

  • Reagents: Diethyl phosphite (1.2 equivalents) and N,N-diisopropylethylamine (1.5 equivalents)
  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0-25°C
  • Reaction time: 2-3 hours

Advantages and Limitations

This two-step method offers several advantages:

  • High selectivity for the benzylic position
  • Applicable to deactivated substrates where direct methods fail
  • Excellent yields for electronically diverse substrates

However, limitations include:

  • Longer synthetic sequence
  • Higher reagent consumption
  • More complex purification requirements

Purification and Isolation Techniques

The purification of this compound is critical for obtaining high-quality material suitable for further synthetic applications.

Common Purification Methods

Effective purification strategies include:

  • Solvent Extraction and Washing :

    • Washing with water to remove water-soluble impurities
    • Alkaline washing (3-5% sodium bicarbonate or sodium hydroxide) to remove acidic impurities
    • Final water washing to neutralize the product
  • Crystallization-Based Purification :

    • Cooling crystallization from appropriate solvent systems
    • Progressive crystallization with temperature control
    • Typical solvents include ethanol/water mixtures or hexane
  • Chromatographic Purification :

    • Column chromatography using silica gel
    • Elution with hexane/ethyl acetate gradients
    • Monitoring by thin-layer chromatography
  • Vacuum Distillation :

    • Typical collection range: 138-143°C at 0.08-0.09 MPa vacuum
    • Addition of drying agents (e.g., calcium chloride, vanadium pentoxide) prior to distillation

Comparative Analysis of Purification Methods

Table 2: Effectiveness of Various Purification Methods for this compound

Purification Method Final Purity (%) Recovery (%) Advantages Limitations Ref.
Extraction-Crystallization >99.5 96-98 Simple equipment, scalable Time-consuming
Column Chromatography >98 90-95 High resolution, versatile Solvent-intensive, limited scale
Vacuum Distillation >97 92-96 Efficient, industrial scale Energy-intensive, potential thermal decomposition

Comparative Analysis of Preparation Methods

Different preparation methods for this compound offer distinct advantages and limitations depending on scale, available equipment, and purity requirements.

Table 3: Comprehensive Comparison of Preparation Methods

Method Yield Range (%) Selectivity Scalability Environmental Impact Equipment Complexity Time Efficiency Ref.
NBS Radical Bromination 85-90 High Medium Medium (CCl₄ toxicity) Low Medium
Direct Br₂ Bromination 80-96 Medium-High High High (Br₂ hazards) Medium High
Bromination-Debromination 75-85 Very High Low High (multiple reagents) High Low
High-Temperature Bromination 80-85 Medium High Medium Medium High

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation: The compound can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 4-ethylbenzyl alcohol, 4-ethylbenzylamine, 4-ethylbenzyl thioether.

    Oxidation: 4-ethylbenzaldehyde, 4-ethylbenzoic acid.

    Reduction: 4-ethyltoluene.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
1-(Bromomethyl)-4-ethylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, where the bromomethyl group can be replaced by various nucleophiles such as alcohols, amines, and thiols. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of biologically active molecules, contributing to drug discovery and development. Its structure facilitates modifications that lead to new therapeutic agents.

Polymer Chemistry

Functionalized Polymers
In polymer chemistry, this compound is employed in the preparation of functionalized polymers through radical polymerization techniques. The bromomethyl group acts as a reactive site for further polymerization or cross-linking reactions.

Material Science

Advanced Materials Development
This compound finds applications in material science, particularly in the synthesis of advanced materials with tailored properties. For example, it can be used to create materials with high thermal stability or unique electronic characteristics due to its ability to form stable covalent bonds with other materials.

Biological Studies

Building Block for Drug Candidates
The compound is also significant in biological studies as a building block for synthesizing drug candidates. Its ability to interact with biological systems makes it a useful tool for understanding biochemical pathways and developing molecular probes for studying cellular processes.

Case Studies and Research Findings

Research has demonstrated the utility of this compound in various synthetic pathways leading to biologically active compounds. For instance, studies have shown its effectiveness in synthesizing derivatives that exhibit anti-cancer properties by modifying the bromomethyl group to enhance biological activity . Furthermore, ongoing research continues to explore its potential applications in developing novel flame retardants and other advanced materials .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-ethylbenzene primarily involves its reactivity as a benzylic bromide. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in various substitution reactions. The compound can also participate in radical reactions due to the stability of the benzylic radical formed during the reaction process .

Comparison with Similar Compounds

    Benzyl Bromide (C7H7Br): Lacks the ethyl group, making it less sterically hindered.

    1-Bromo-2-phenylethane (C8H9Br): Contains an additional methylene group, affecting its reactivity and applications.

Biological Activity

1-(Bromomethyl)-4-ethylbenzene, with the chemical formula C9_9H11_{11}Br, is a brominated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological implications of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

This compound is characterized by its bromomethyl and ethyl substituents on a benzene ring. The presence of the bromine atom significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom may facilitate electrophilic reactions, leading to modifications in cellular macromolecules.

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells. This effect is likely mediated through the activation of specific signaling pathways that lead to programmed cell death.

Cell LineEffect ObservedReference
MCF-7Induction of apoptosis
HepG-2Antiproliferative activity

Toxicological Profile

This compound is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may induce respiratory irritation. These toxicological properties necessitate careful handling in laboratory settings.

Study 1: Anticancer Potential

A study examining the effects of this compound on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism involved the activation of caspase pathways, leading to apoptosis.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with metabolic enzymes. It was found to inhibit certain cytochrome P450 enzymes, suggesting potential implications for drug metabolism and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Bromomethyl)-4-ethylbenzene, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via bromination of 4-ethyltoluene using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic aromatic substitution with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃). For regioselective bromination at the methyl group, radical initiators (e.g., AIBN) in CCl₄ at 80–100°C are preferred . Optimization involves monitoring reaction kinetics, adjusting solvent polarity, and controlling stoichiometry to minimize di-brominated byproducts. Post-synthesis purification typically employs column chromatography or recrystallization using ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the bromomethyl (-CH₂Br) and ethyl (-C₂H₅) substituents. The bromomethyl group shows a triplet near δ 4.3–4.5 ppm (¹H) and δ 30–35 ppm (¹³C) .
  • GC-MS : To verify purity and molecular ion peaks (e.g., m/z 198/200 for [M]⁺ with Br isotope patterns).
  • Elemental Analysis : Validate C, H, and Br percentages .

Q. What are the recommended safety protocols for handling and storing this compound?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents due to potential exothermic decomposition .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent light-induced degradation and moisture absorption. Label containers with GHS hazard codes (e.g., H315, H319, H335) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the bromination of 4-ethyltoluene to minimize di-substituted byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to modulate electrophilicity.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance bromine solubility, while non-polar solvents (e.g., CCl₄) favor radical pathways.
  • Temperature Control : Lower temperatures (0–25°C) reduce radical chain propagation, suppressing di-bromination .

Q. What strategies address regioselectivity challenges when functionalizing this compound in cross-coupling reactions?

  • Methodological Answer : The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., SN2 with amines) or Suzuki-Miyaura couplings. However, steric hindrance from the ethyl group may slow aryl-bromide couplings. Strategies include:

  • Catalyst Tuning : Use Pd(PPh₃)₄ with bulky ligands to enhance selectivity for the bromomethyl site.
  • Protection/Deprotection : Temporarily protect the ethyl group with TMSCl to direct reactivity toward the bromomethyl moiety .

Q. How should researchers resolve contradictions in reported reaction conditions or yields for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate protocols under controlled conditions (e.g., humidity, reagent purity).
  • Intermediate Analysis : Use in-situ FTIR or HPLC to identify side products (e.g., dehydrohalogenation to styrenes).
  • Catalyst Activity : Test batch-to-batch variability in Lewis acid catalysts, as moisture content can drastically alter reactivity .

Q. What role does this compound play in multi-step organic syntheses, such as pharmaceutical intermediates?

  • Methodological Answer : The compound serves as a versatile building block:

  • Alkylation Reactions : React with nucleophiles (e.g., amines, thiols) to generate secondary amines or sulfides.
  • Polymer Chemistry : Incorporate into monomers for flame-retardant polymers via radical polymerization.
  • Drug Discovery : Used in the synthesis of kinase inhibitors by coupling with heteroaryl boronic acids .

Q. How can researchers mitigate thermal or photolytic decomposition of this compound during prolonged storage?

  • Methodological Answer :

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation.
  • Light Protection : Use UV-filtering storage containers.
  • Thermal Monitoring : Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life .

Properties

IUPAC Name

1-(bromomethyl)-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPPFEKHXPADAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481563
Record name 1-(BROMOMETHYL)-4-ETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57825-30-6
Record name 1-(BROMOMETHYL)-4-ETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

35 ml of a 33% solution of HBr in AcOH are cooled to 0° C., 5 g of 4-ethylbenzyl alcohol are added dropwise and the reaction mixture is stirred for 30 minutes at 0° C. and then overnight at RT. It is poured into 200 ml of iced water, the mixture is extracted with AcOEt, the organic phase is washed with saturated aqueous NaHCO3 solution and with saturated NaCl solution, dried over Na2SO4 and the solvent is evaporated off under vacuum to give 5.6 g of the expected product.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-ethylbenzyl alcohol (2.72 g, 20 mmol, purchased from Aldrich) and 50 ml of 47% hydrobromic acid (purchased from Wako Junyaku Kogyo) was stirred vigorously for 30 minutes at room temperature. The reaction mixture was extracted with hexane to give 3.98 g of 4-ethylbenzyl bromide as a colorless oil. Then to a hot solution (50° C.) of sodium cyanide (1.96 g, 40 mmol) in 20 ml of dimethyl sulfoxide was added the above 3.98 g of 4-ethylbenzyl bromide and the mixture was stirred for 3 hours at ambient temperature. To the resultant reaction mass was added water and extracted with hexane. The solvent was removed to give 2.70 g (yield: 93.1%) of 4-ethylphenylacetonitrile as a pale yellow oil.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.